molecular formula C6H15ClN2 B3024910 Cyclohexylhydrazine hydrochloride CAS No. 24214-73-1

Cyclohexylhydrazine hydrochloride

Cat. No.: B3024910
CAS No.: 24214-73-1
M. Wt: 150.65 g/mol
InChI Key: JZRHODNPRNTXKO-UHFFFAOYSA-N
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Preparation Methods

Cyclohexylhydrazine hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of tert-butyl 2-cyclohexylhydrazine-1-carboxylate with hydrochloric acid in dioxane. The reaction mixture is refluxed overnight, resulting in the formation of this compound as a white solid . Another method involves the reaction of cyclohexylamine with hydrazine, followed by treatment with hydrochloric acid to yield this compound .

Chemical Reactions Analysis

Cyclohexylhydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding cyclohexyl derivatives.

    Reduction: It can be reduced to form cyclohexylhydrazine.

    Substitution: It can participate in substitution reactions with various electrophiles.

Common reagents used in these reactions include hydrogen chloride, dioxane, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cyclohexylhydrazine hydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of cyclohexylhydrazine hydrochloride involves its interaction with molecular targets and pathways in biological systems. It can act as a reducing agent and participate in redox reactions, affecting cellular processes and metabolic pathways . The specific molecular targets and pathways involved depend on the context of its use in research and applications.

Comparison with Similar Compounds

Cyclohexylhydrazine hydrochloride can be compared with other similar compounds, such as:

This compound is unique due to its cyclohexyl group, which imparts specific chemical properties and reactivity compared to other hydrazine derivatives.

Properties

IUPAC Name

cyclohexylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.ClH/c7-8-6-4-2-1-3-5-6;/h6,8H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRHODNPRNTXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20947029
Record name Cyclohexylhydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20947029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30929-57-8, 24214-73-1
Record name Hydrazine, cyclohexyl-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30929-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, cyclohexyl-, hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexylhydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20947029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexylhydrazine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexylhydrazine hydrochloride
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Cyclohexylhydrazine hydrochloride
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Cyclohexylhydrazine hydrochloride
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Cyclohexylhydrazine hydrochloride
Reactant of Route 5
Cyclohexylhydrazine hydrochloride
Reactant of Route 6
Cyclohexylhydrazine hydrochloride

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